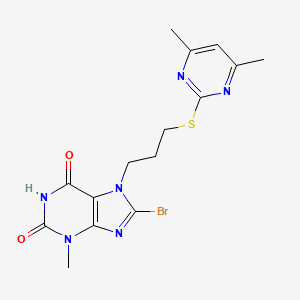

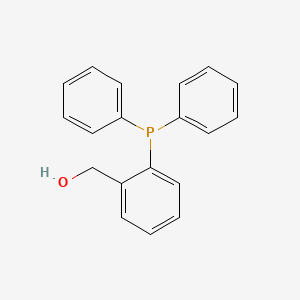

![molecular formula C18H13N3OS B2979847 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide CAS No. 2034327-67-6](/img/structure/B2979847.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a fused imidazole and pyridine ring. The position of the nitrogen atoms in the imidazole ring and the pyridine ring can vary, leading to different isomers .

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and depend on the specific substituents present on the molecule. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Wissenschaftliche Forschungsanwendungen

Optoelectronic Devices

Imidazo[1,2-a]pyridin-2-yl derivatives show promise in the development of optoelectronic devices due to their luminescent properties. These compounds can be used in creating components such as light-emitting diodes (LEDs), photodetectors, and solar cells .

Sensors

The sensitivity of these derivatives to changes in their environment makes them suitable for sensor applications. They can be utilized in the detection of gases, ions, or organic molecules, contributing to advancements in environmental monitoring and diagnostic tools .

Anti-Cancer Drugs

Research has indicated that imidazo[1,2-a]pyridin-2-yl derivatives possess anti-cancer properties. They are being explored for their potential use in chemotherapy drugs that target specific cancer cells without harming healthy cells .

Confocal Microscopy and Imaging

Due to their luminescent nature, these compounds are also used as emitters in confocal microscopy and imaging. This application is crucial for biological research where visualization of cells and tissues is required .

Corrosion Inhibition

Some derivatives have been studied for their effectiveness as corrosion inhibitors. They can protect metals from corrosion, making them valuable in industrial settings where metal preservation is essential .

Antibacterial Agents

The antibacterial activity of imidazo[1,2-a]pyridin-2-yl derivatives has been observed against various bacterial strains. This makes them candidates for developing new antibacterial drugs or coatings .

Enzyme Inhibition

These compounds have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase. Such inhibitors are important in treating diseases like Alzheimer’s .

Anti-Tubercular Agents

Imidazo[1,2-a]pyridin-2-yl derivatives have shown potent activity against Mycobacterium tuberculosis. They offer a potential pathway for creating new treatments for tuberculosis .

Wirkmechanismus

Zukünftige Richtungen

The development of new methods for the synthesis of imidazo[1,2-a]pyridines that allow obtaining the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem, the undoubted advantage of which is the possibility of obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .

Eigenschaften

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-18(13-8-10-23-12-13)20-15-6-2-1-5-14(15)16-11-21-9-4-3-7-17(21)19-16/h1-12H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOAMYJJFRIZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

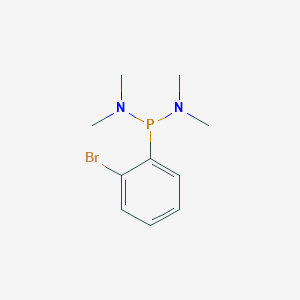

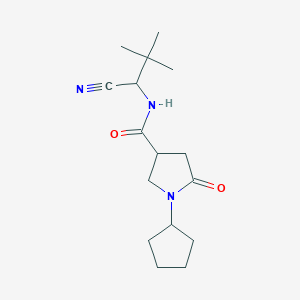

![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979768.png)

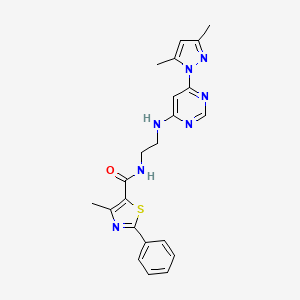

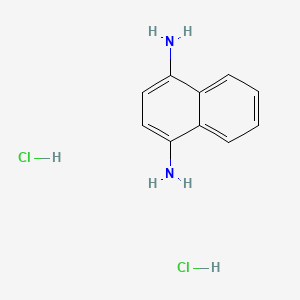

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2979770.png)

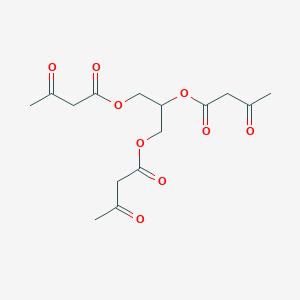

![1-(4-fluorophenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2979772.png)

![N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2979784.png)

![ethyl 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate](/img/structure/B2979785.png)